3-(Benzenesulfinyl)-2-methylbutan-2-ol
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Overview
Description
3-(Benzenesulfinyl)-2-methylbutan-2-ol is an organic compound characterized by the presence of a benzenesulfinyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfinyl)-2-methylbutan-2-ol typically involves multiple steps. One common method includes the reduction of benzenesulfonyl chloride to benzenesulfinic acid, followed by conversion to benzenesulfinyl chloride, and finally esterification with methanol . Another approach involves the use of thioglycoside donors in glycosylation reactions, where 1-benzenesulfinyl piperidine is used as a promoter .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfinyl)-2-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to benzenesulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl group back to sulfides.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzenesulfonyl derivatives, while reduction can produce sulfides.
Scientific Research Applications
3-(Benzenesulfinyl)-2-methylbutan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfinyl)-2-methylbutan-2-ol involves its interaction with molecular targets through its benzenesulfinyl group. This group can participate in various chemical reactions, influencing the compound’s biological activity. For example, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Used in similar synthetic routes but differs in reactivity and applications.
Benzenesulfinic Acid: A precursor in the synthesis of 3-(Benzenesulfinyl)-2-methylbutan-2-ol.
Thioglycosides: Used in glycosylation reactions with similar activation systems.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
62291-99-0 |
---|---|
Molecular Formula |
C11H16O2S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
3-(benzenesulfinyl)-2-methylbutan-2-ol |
InChI |
InChI=1S/C11H16O2S/c1-9(11(2,3)12)14(13)10-7-5-4-6-8-10/h4-9,12H,1-3H3 |
InChI Key |
OKMMXMVCAAYKQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)O)S(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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